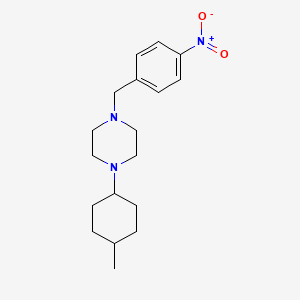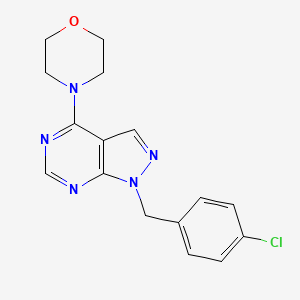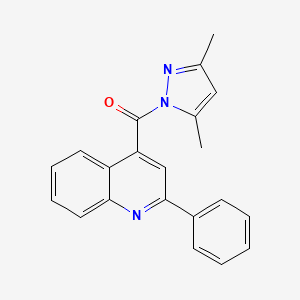
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone is a complex organic compound that features a pyrazole ring substituted with two methyl groups and a quinoline ring substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the reaction medium . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalysts and environmentally friendly solvents is also explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Employed in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival. By blocking these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dimethylpyrazol-1-yl)methylbenzene: Similar structure but lacks the quinoline ring.
(3,5-Dimethylpyrazol-1-yl)ethanone: Contains a simpler ketone group instead of the quinoline ring.
(3,5-Dimethylpyrazol-1-yl)phenylmethanone: Features a phenyl group instead of the quinoline ring.
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone is unique due to its combination of a pyrazole ring with a quinoline ring, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a ligand in coordination chemistry and its efficacy as an anticancer agent .
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-12-15(2)24(23-14)21(25)18-13-20(16-8-4-3-5-9-16)22-19-11-7-6-10-17(18)19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBFBNDVJWOCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-benzylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5743321.png)
![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)


![N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5743361.png)
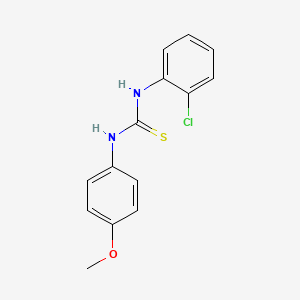
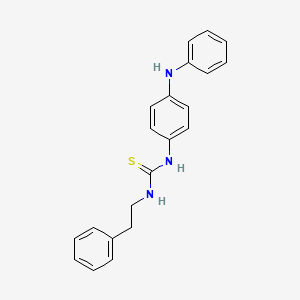
![2,5-dichloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5743383.png)
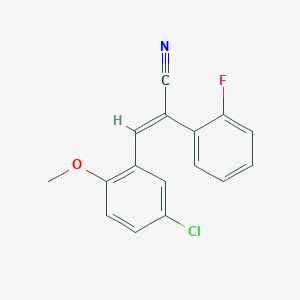
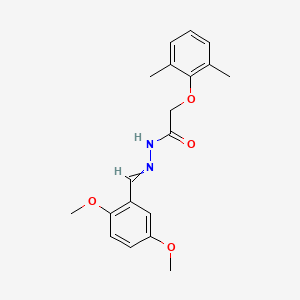
![ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5743396.png)
